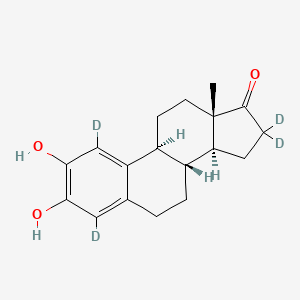

2-ヒドロキシエストロン-d4

説明

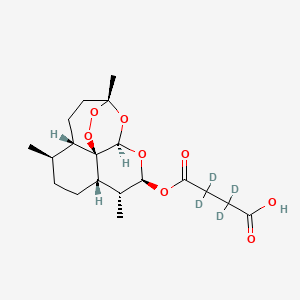

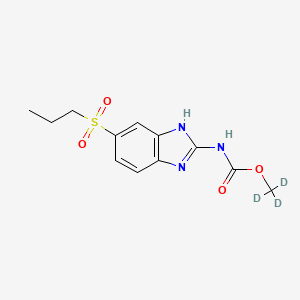

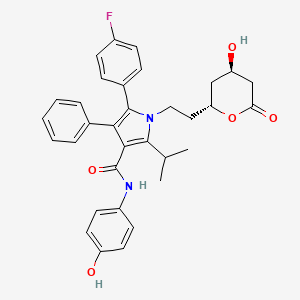

(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one is a deuterated form of 2-Hydroxyestrone, a naturally occurring catechol estrogen and a major metabolite of estrone and estradiol. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical processes .

科学的研究の応用

(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: Employed in metabolic studies to trace the pathways of estrogen metabolism.

Medicine: Investigated for its role in hormone-related diseases and potential therapeutic applications.

作用機序

Target of Action

2-Hydroxyestrone-d4, also known as Catecholestrone-d4, is a deuterium-labeled variant of 2-Hydroxyestrone . The primary targets of 2-Hydroxyestrone-d4 are estrogen receptors, which are found in various tissues throughout the body .

Mode of Action

2-Hydroxyestrone-d4, like its parent compound 2-Hydroxyestrone, is a specific receptor-mediated antiestrogenic agent . It interacts with estrogen receptors, leading to changes in the transcription of estrogen-responsive genes . This interaction can result in various physiological effects, depending on the specific tissues and cells involved .

Biochemical Pathways

2-Hydroxyestrone-d4 is involved in the 2-hydroxylation pathway, one of the primary routes through which the body metabolizes estrogens . This pathway is mediated by cytochrome P450 enzymes, mainly the CYP3A and CYP1A subfamilies . The 2-hydroxylation pathway is considered to produce ‘good’ estrogen metabolites due to their weaker estrogenic activity compared to other metabolites .

Pharmacokinetics

The pharmacokinetics of 2-Hydroxyestrone-d4 is likely similar to that of 2-Hydroxyestrone. It is formed irreversibly from estrone in the liver and to a lesser extent in other tissues via 2-hydroxylation . Deuteration of the compound has the potential to affect its pharmacokinetic and metabolic profiles .

Result of Action

The action of 2-Hydroxyestrone-d4 results in various molecular and cellular effects. It is known to have anticarcinogenic properties . It shows antiestrogenic effects on luteinizing hormone and prolactin levels . It also has weaker estrogenic activity, which is associated with a reduced risk of estrogen-related cancers, such as breast cancer .

Action Environment

The action, efficacy, and stability of 2-Hydroxyestrone-d4 can be influenced by various environmental factors. For instance, lifestyle and dietary factors can influence estrogen production, metabolism, and balance . Increasing the intake of cruciferous vegetables (like broccoli, cauliflower, and Brussels sprouts) that promote 2-hydroxylation, and maintaining a healthy body weight can help balance estrogen metabolism .

生化学分析

Biochemical Properties

2-Hydroxyestrone-d4 is formed irreversibly from estrone in the liver and to a lesser extent in other tissues via 2-hydroxylation mediated by cytochrome P450 enzymes, mainly the CYP3A and CYP1A subfamilies . It interacts with various enzymes and proteins, including cellular protein disulfide isomerase (PDI), and inhibits its catalytic activity .

Cellular Effects

2-Hydroxyestrone-d4 has been shown to protect cells against chemically-induced ferroptosis . It reduces the levels of erastin- and/or RSL3-induced accumulation of cellular NO, ROS, and lipid-ROS . It also has anticarcinogenic properties .

Molecular Mechanism

The molecular mechanism of 2-Hydroxyestrone-d4 involves binding to cellular protein disulfide isomerase (PDI), inhibiting its catalytic activity, and reducing PDI-catalyzed formation of iNOS dimer . This leads to the abrogation of cellular NO, ROS, and lipid-ROS accumulation .

Dosage Effects in Animal Models

It is known that the compound can exert protective effects against oxidative stress in various cell types .

Metabolic Pathways

2-Hydroxyestrone-d4 is involved in the metabolic pathway of estrone, undergoing 2-hydroxylation mediated by cytochrome P450 enzymes, mainly the CYP3A and CYP1A subfamilies .

Transport and Distribution

It is known that the compound can exert protective effects against oxidative stress in various cell types .

Subcellular Localization

It is known that the compound can exert protective effects against oxidative stress in various cell types .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one typically involves the deuteration of 2-Hydroxyestrone. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .

Industrial Production Methods

Industrial production of (8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and isotopic enrichment. The compound is then purified using techniques such as crystallization or chromatography .

化学反応の分析

Types of Reactions

(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.

Reduction: The compound can be reduced to form different hydroxy derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.

Major Products

The major products formed from these reactions include various hydroxy and keto derivatives of (8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one, which are useful in further biochemical studies .

類似化合物との比較

Similar Compounds

2-Hydroxyestrone: The non-deuterated form, which is also a major metabolite of estrone and estradiol.

2-Methoxyestrone: A methoxylated catechol estrogen and principal metabolite of 2-Hydroxyestrone.

4-Hydroxyestrone: Another hydroxylated estrogen metabolite with different biological activities

Uniqueness

(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it invaluable in research applications where accurate quantification and tracing of metabolic pathways are required .

特性

IUPAC Name |

(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1/i5D2,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWINWPBPEKHUOD-PJZZMCTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2CC[C@@H]3[C@@H](C2=C(C(=C1O)O)[2H])CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857766 | |

| Record name | 2,3-Dihydroxy(1,4,16,16-~2~H_4_)estra-1(10),2,4-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81586-97-2 | |

| Record name | 2,3-Dihydroxy(1,4,16,16-~2~H_4_)estra-1(10),2,4-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)